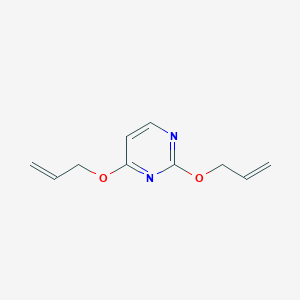![molecular formula C19H36NO4- B14743001 5-[(5-Oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]tetradecane CAS No. 4958-70-7](/img/structure/B14743001.png)
5-[(5-Oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]tetradecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(5-Oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]tetradecane is a complex organic compound with a unique structure that includes a norvalyl group and a tetradecane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(5-Oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]tetradecane typically involves multiple steps, starting with the preparation of the norvalyl group. This is followed by the introduction of the tetradecane backbone through a series of chemical reactions. The specific reaction conditions, such as temperature, pressure, and catalysts, are carefully controlled to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to maximize yield and purity while minimizing production costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-[(5-Oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]tetradecane can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced compounds.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction may produce alcohols or hydrocarbons. Substitution reactions can result in a wide range of products, depending on the functional groups involved.
Scientific Research Applications
5-[(5-Oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]tetradecane has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activity, including its interactions with enzymes and other biomolecules.
Medicine: It is investigated for its potential therapeutic effects, such as its ability to modulate biological pathways or act as a drug delivery agent.
Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of 5-[(5-Oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]tetradecane involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to changes in cellular function or signaling. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 5-Oxidanidyl-5-oxidanylidenenorvalylarginine
- 5-Oxidanidyl-5-oxidanylidenenorvalyllysine
- 5-[(5-Oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]octadecane
Uniqueness
Compared to these similar compounds, 5-[(5-Oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]tetradecane has a unique structure that includes a tetradecane backbone. This structural feature may confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
4958-70-7 |
|---|---|
Molecular Formula |
C19H36NO4- |
Molecular Weight |
342.5 g/mol |
IUPAC Name |
(4S)-4-amino-5-oxo-5-tetradecan-5-yloxypentanoate |
InChI |
InChI=1S/C19H37NO4/c1-3-5-7-8-9-10-11-13-16(12-6-4-2)24-19(23)17(20)14-15-18(21)22/h16-17H,3-15,20H2,1-2H3,(H,21,22)/p-1/t16?,17-/m0/s1 |
InChI Key |
ZUJLDHLKWRSAFP-DJNXLDHESA-M |
Isomeric SMILES |
CCCCCCCCCC(CCCC)OC(=O)[C@H](CCC(=O)[O-])N |
Canonical SMILES |
CCCCCCCCCC(CCCC)OC(=O)C(CCC(=O)[O-])N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


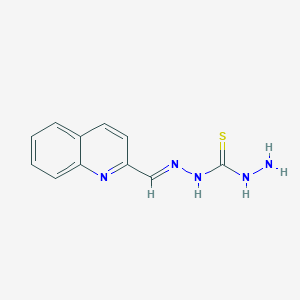
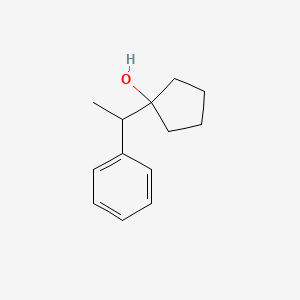
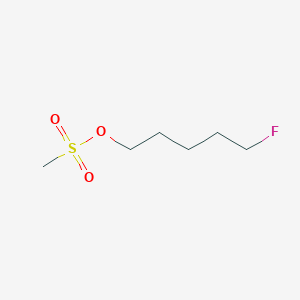


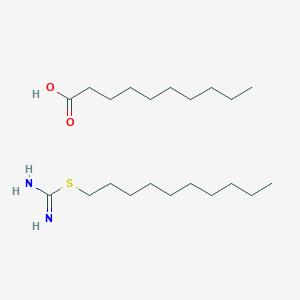
![2,2'-Disulfanediylbis[N-(propan-2-yl)benzamide]](/img/structure/B14742977.png)
![Bicyclo[3.1.0]hexa-1,3,5-triene](/img/structure/B14742984.png)
![2-Hydroxyethyl 2-[3-[(5-nitrofuran-2-yl)methylideneamino]-2,5-dioxoimidazolidin-1-yl]acetate](/img/structure/B14742990.png)

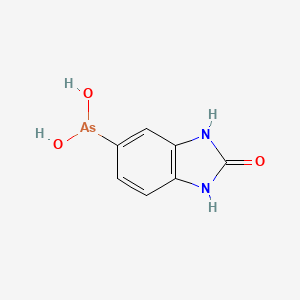

![1,1'-[Sulfonylbis(1-bromoethane-2,1-diyl)]dibenzene](/img/structure/B14743010.png)
